molecular formula C13H19ClN2O B2526077 N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride CAS No. 2064217-79-2

N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride

Cat. No.: B2526077
CAS No.: 2064217-79-2
M. Wt: 254.76
InChI Key: WXNRWABBJYANET-UHFFFAOYSA-N
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Description

N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride (CAS: 668435-27-6) is a synthetic organic compound with the molecular formula C₁₃H₁₉ClN₂O and a molecular weight of 254.76 g/mol . Structurally, it consists of a phenyl ring substituted at the para position with a piperidin-4-yl group, which is further linked to an acetamide moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

N-(4-piperidin-4-ylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNRWABBJYANET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves acetylating 4-(piperidin-4-yl)aniline using acetyl chloride or acetic anhydride in the presence of a base. For example, 4-(piperidin-4-yl)aniline reacts with acetyl chloride in tetrahydrofuran (THF) at −10°C to 0°C, followed by neutralization with potassium carbonate to yield the free base. Subsequent treatment with hydrochloric acid in isopropanol produces the hydrochloride salt with >99% purity.

Key parameters :

  • Temperature : Subzero conditions minimize side reactions.
  • Solvent : THF or dichloromethane ensures solubility of intermediates.
  • Base : Potassium carbonate selectively deprotonates the aniline nitrogen.

Yield and Purity Optimization

Yields of 85–94% are achievable when the reaction is conducted under inert atmospheres. Sonication at 20°C for 3 minutes enhances reaction efficiency, as demonstrated in analogous acetamide syntheses. Post-acetylation, purification via recrystallization from isopropanol-diethyl ether (1:3 v/v) removes unreacted starting materials, achieving HPLC purity of ≥99.8%.

Reductive Amination Approaches

Synthesis of 4-(Piperidin-4-yl)aniline Intermediate

The precursor 4-(piperidin-4-yl)aniline is synthesized via reductive amination of 4-nitroaniline with piperidin-4-one. Using sodium triacetoxyborohydride (STAB) in ethylene dichloride at 25–30°C for 13 hours affords the intermediate in 78% yield. Alternative reductants like Pd/C under hydrogen pressure (12–15 kg/cm²) provide comparable results but require specialized equipment.

Acetylation and Salt Formation

The intermediate is acetylated with acetic anhydride in refluxing benzene, followed by hydrochloride salt formation using 36% HCl in methanol. This two-step process achieves an overall yield of 67%.

Multi-Step Industrial Synthesis

Patent-Based Method (US9512077B2)

A scalable route from methylphenidate intermediates involves:

  • Hydrolysis : Treating erythro/threo-dl-2-phenyl-2-(2′-piperidyl)acetamide with 50% KOH at 100–110°C for 8 hours to isolate the threo isomer (53% yield).
  • Acid Treatment : Reacting the threo isomer with 48% HBr to yield 2-(4-hydroxyphenyl)-2-(piperidin-2-yl)acetic acid hydrobromide (94% yield).
  • Acetylation : Using acetyl chloride in methanol at 25–30°C, followed by HCl gas saturation to precipitate the hydrochloride salt (73% yield).

Advantages :

  • High regioselectivity for the threo isomer.
  • Purity ≥99.8% after recrystallization.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity Scalability
Direct Acetylation 4-(Piperidin-4-yl)aniline Acetyl chloride, K₂CO₃ 85–94% ≥99.8% High
Reductive Amination 4-Nitroaniline STAB, Ac₂O 67–78% 98.5% Moderate
Industrial Synthesis Erythro/threo-dl-acetamide KOH, HBr, HCl 26–73% ≥99.8% High

Notes :

  • Direct acetylation is optimal for small-scale synthesis due to minimal steps.
  • Industrial methods prioritize purity but suffer from lower overall yields.

Critical Process Parameters

Solvent Selection

  • Polar aprotic solvents (THF, acetonitrile) improve reaction homogeneity.
  • Isopropanol is preferred for hydrochloride salt crystallization due to low solubility of byproducts.

Acid Choice in Salt Formation

  • Hydrochloric acid (gas or isopropanolic) ensures stoichiometric protonation of the piperidine nitrogen.
  • Hydrobromic acid is avoided due to bromide contamination risks.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-(Piperidin-4-yl)phenyl)acetamide N-oxide, while reduction may produce N-(4-(Piperidin-4-yl)phenyl)ethylamine .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride has been investigated for its potential as an antibacterial agent. Research indicates that compounds with similar piperidine structures can inhibit the growth of Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis. A study conducted a high-throughput screening of a chemical library and identified derivatives from the 4-phenyl piperidine series that exhibited promising activity against this bacterium, with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM .

Table 1: Summary of Antibacterial Activity Against Mycobacterium tuberculosis

CompoundMIC (µM)Notes
4PP-16.3Initial hit
4PP-22.0Improved activity with structural modification
4PP-36.8Similar to initial hit

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by inhibiting the NLRP3 inflammasome, which is crucial in the release of pro-inflammatory cytokines such as IL-1β. In vitro studies demonstrated that certain piperidine derivatives could effectively inhibit NLRP3 activation in macrophages, leading to reduced inflammation .

Case Study: Inhibition of NLRP3 Inflammasome
Research showed that derivatives of piperidine could significantly inhibit IL-1β release in THP-1 cells stimulated with lipopolysaccharides (LPS) and ATP, indicating their potential as anti-inflammatory agents.

Calcium Channel Blocker Research

This compound has been explored for its role as a calcium channel blocker. Studies suggest that derivatives of this compound may ameliorate conditions characterized by unwanted calcium channel activity, particularly T-type calcium channels, which are implicated in various cardiovascular and neurological disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the piperidine ring and acetamide moiety can significantly impact potency and selectivity.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Addition of hydrophobic groupsIncreased lipophilicity and potency
Substitution at N-positionEnhanced binding affinity to biological targets
Alteration of acetamide groupVariable effects on anti-inflammatory activity

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for therapeutic applications in treating infectious diseases, inflammatory conditions, and potentially cardiovascular disorders due to its calcium channel blocking properties.

Mechanism of Action

The mechanism of action of N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
This compound (Target) C₁₃H₁₉ClN₂O 254.76 Piperidin-4-yl directly attached to phenyl Limited activity data; used as a building block
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide hydrochloride C₁₅H₂₂ClN₂O 246.35 Methylphenylmethyl linker No explicit activity data; likely alters lipophilicity
N-(4-Methylpiperidin-4-yl)acetamide hydrochloride C₈H₁₆ClN₂O 206.69 Methyl group on piperidine ring Reduced steric hindrance; potential metabolic differences
N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride C₁₃H₁₉ClN₂O 254.76 Piperidin-4-yl at phenyl ortho position Positional isomer; steric effects may limit binding
N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride C₁₀H₁₉ClN₂O₂ 234.72 Ether linker and cyclopropyl group Enhanced solubility; used in peptide synthesis
N-[4-(3-Piperidinyloxy)phenyl]acetamide hydrochloride C₁₃H₁₉ClN₂O₂ 278.76 Piperidin-3-yloxy substituent Altered electronic profile due to oxygen linker

Key Structural and Functional Differences

Substituent Position: The target compound’s piperidin-4-yl group at the phenyl para position contrasts with analogs like N-(2-(Piperidin-4-yl)phenyl)acetamide hydrochloride, where the piperidine is at the ortho position.

Linker Groups :

  • Compounds such as N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride feature an ether linkage , which increases polarity and hydrogen-bonding capacity compared to the direct carbon-nitrogen bond in the target compound .

Salt and Solubility :

  • All analogs listed are hydrochloride salts, ensuring similar solubility profiles. However, substituents like the cyclopropyl group in N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride may further enhance lipid membrane permeability .

Biological Activity

N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride, a compound with the molecular formula C₁₃H₁₈N₂O·ClH and a molecular weight of approximately 254.76 g/mol, has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a phenyl group and an acetamide moiety. The hydrochloride form enhances its solubility in water, facilitating its use in pharmaceutical applications. The presence of functional groups allows for various chemical reactions, including hydrolysis and nucleophilic substitutions, which are critical for its biological activity.

This compound has been investigated for several biological activities:

  • Analgesic Properties : Preliminary studies suggest that the compound may interact with opioid receptors, influencing pain pathways. This interaction positions it as a potential candidate for pain management therapies .
  • Anti-inflammatory Activity : The compound has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in pain and inflammation. This inhibition could lead to reduced inflammatory responses .
  • Antimicrobial and Antiviral Activities : Research has indicated potential antimicrobial and antiviral properties, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity Description References
AnalgesicInteraction with opioid receptors; potential for pain relief
Anti-inflammatoryInhibition of sEH; reduces inflammation
AntimicrobialPotential activity against various pathogens
AntiviralInvestigated for effects on viral pathways

Case Studies

  • Analgesic Activity Study :
    A study evaluated the analgesic effects of this compound in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting a viable pathway for development as a pain management drug.
  • Anti-inflammatory Mechanism :
    In vitro studies demonstrated that the compound effectively inhibits sEH, leading to decreased levels of inflammatory mediators. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation .
  • Antimicrobial Evaluation :
    The compound was tested against various bacterial strains, showing promising results in inhibiting growth, which supports its potential use in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride, and how can reaction conditions be optimized to minimize degradation?

  • Methodological Answer : Synthesis typically involves cyclization of piperidine derivatives followed by amidation. Key steps include using dichloromethane or ethanol as solvents, with catalysts to enhance reaction rates. Degradation is mitigated by controlling temperature (e.g., <50°C) and avoiding prolonged exposure to moisture. Post-synthesis purification via recrystallization or chromatography ensures purity . Analytical validation using NMR (¹H and ¹³C), IR, and mass spectrometry confirms structural integrity .

Q. Which analytical techniques are most reliable for characterizing the hydrochloride salt form of this compound?

  • Methodological Answer : NMR spectroscopy is critical for confirming the piperidine ring and acetamide group positions. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry validates molecular weight (e.g., 234.76 g/mol for related analogs). X-ray crystallography or HPLC with UV detection (λmax ~255 nm) can assess purity and salt stability .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Start with in vitro assays:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to screen for anti-proliferative effects.
    Comparisons to structurally similar compounds (e.g., paracetamol derivatives) help contextualize activity .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while maintaining solubility in aqueous systems?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl or sulfonyl) at the piperidine nitrogen or phenyl ring to improve solubility. For selectivity, employ molecular docking studies to predict interactions with target proteins (e.g., kinases, ion channels). Validate via SAR analysis: synthesize analogs with varying substituents (e.g., fluorine at the phenyl ring) and compare IC₅₀ values across targets .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Address this by:

  • Standardizing assays : Use identical cell lines, buffer systems, and controls.
  • Dose-response curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Impurity profiling : HPLC-MS to identify byproducts affecting bioactivity .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

  • Methodological Answer : Use in silico tools (e.g., QSAR, molecular dynamics) to predict logP and polar surface area (PSA). Aim for logP 2–3 and PSA <90 Ų for BBB penetration. Validate with in vitro BBB models (e.g., MDCK-MDR1 monolayers) and in vivo pharmacokinetic studies in rodents .

Q. What experimental approaches validate hypothesized mechanisms of action (e.g., receptor antagonism vs. enzyme inhibition)?

  • Methodological Answer : Combine orthogonal methods:

  • Knockdown/knockout models : CRISPR/Cas9-edited cell lines to assess target dependency.
  • Biophysical assays : Surface plasmon resonance (SPR) for binding kinetics.
  • Metabolic profiling : LC-MS to detect downstream metabolite changes .

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